molecular formula C18H18N2O4S3 B2612125 (2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide CAS No. 864977-21-9

(2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2612125
CAS No.: 864977-21-9
M. Wt: 422.53
InChI Key: BFUADDNMJXRMSA-FRZNMHPSSA-N
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Description

This compound features a benzo[d]thiazole core substituted at position 3 with a 2-methoxyethyl group and at position 6 with a methylsulfonyl moiety. The acrylamide side chain is conjugated to a thiophene-2-yl group, forming an (E,Z)-configured imine system. The methylsulfonyl group enhances polarity and metabolic stability, while the thiophene contributes π-π stacking interactions in target binding .

Properties

IUPAC Name

(E)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S3/c1-24-10-9-20-15-7-6-14(27(2,22)23)12-16(15)26-18(20)19-17(21)8-5-13-4-3-11-25-13/h3-8,11-12H,9-10H2,1-2H3/b8-5+,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUADDNMJXRMSA-MOCLJKNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide belongs to a class of benzothiazole derivatives, which have garnered attention due to their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This molecular formula indicates the presence of various functional groups, including a benzothiazole moiety, which is critical for its biological activity.

Antimicrobial Activity

Benzothiazole derivatives have shown significant antimicrobial properties. A study indicated that related compounds exhibit antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) often below 50 µg/mL against various pathogens . While specific data for our compound is limited, its structural similarities suggest potential efficacy against bacterial and fungal strains.

Anticancer Activity

Research into benzothiazole derivatives has revealed their potential as anticancer agents. For instance, compounds with similar structures have demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells. In one study, a derivative exhibited an IC50 value of 28 ng/mL against a human melanoma cell line . Given the structure of (2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide, it is plausible that it may exhibit comparable or enhanced anticancer properties.

The mechanism by which benzothiazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in target cells. For example, some derivatives are known to inhibit protein kinases involved in cancer cell proliferation. Specifically, compounds have been identified as potent inhibitors of the p56lck kinase with IC50 values in the nanomolar range . The target pathways for (2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide remain to be elucidated but may involve similar mechanisms.

Case Studies

  • Anticancer Studies : A recent investigation into substituted benzothiazoles demonstrated their ability to inhibit cancer cell growth significantly. One compound from the series showed an IC50 value of 9.7 µM against melanoma cells, indicating promising anticancer properties that could be explored further for our compound .
  • Antimicrobial Efficacy : In vitro studies have shown that benzothiazole derivatives possess broad-spectrum antimicrobial activity. One study reported that a related compound had an MIC value of 50 µg/mL against multiple bacterial strains, suggesting that our compound may also exhibit similar antimicrobial potency .

Data Tables

Activity TypeCompound ExampleIC50 Value (µM)Reference
AnticancerBenzothiazole A9.7
AntimicrobialBenzothiazole B50
Kinase InhibitionBenzothiazole C0.004

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzo[d]thiazole Derivatives

N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
  • Core Structure: Thiadiazole ring with a dimethylamino-acryloyl substituent.
  • Key Differences: Replaces benzo[d]thiazole with thiadiazole, which reduces aromaticity and alters electronic distribution. The dimethylamino group increases basicity compared to the methoxyethyl group in the target compound.
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide
  • Core Structure : Benzo[d]thiazole with a sulfanyl linker to a pyridyl acetamide.
  • Key Differences : Sulfanyl group instead of methylsulfonyl; pyridyl acetamide replaces acrylamide-thiophene. The sulfanyl group offers reduced oxidation stability compared to methylsulfonyl .

Acrylamide-Linked Heterocycles

(2E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide
  • Core Structure : Similar benzo[d]thiazole core but with a 1,3-benzodioxole substituent instead of thiophene.
  • The 6-methyl group on the benzothiazole reduces steric hindrance compared to the 3-(2-methoxyethyl) substitution in the target compound .
4-Amino-5-benzoyl-N-(4-(dimethylamino)phenyl)-2-(phenylamino)thiophene-3-carboxamide (6)
  • Core Structure : Thiophene-carboxamide with dimethylaniline.
  • Key Differences : Thiophene is part of the carboxamide scaffold rather than a side chain. The dimethylaniline group introduces strong electron-donating effects, contrasting with the electron-withdrawing methylsulfonyl group in the target compound .

Benzothiazine-Acrylamide Hybrids

(2Z)-2-(4-Methoxybenzylidene)-6-nitro-4H-benzo[1,4]thiazin-3-one (7)
  • Core Structure : Benzothiazine fused with a nitro-substituted aromatic system.
  • Key Differences : Benzothiazine ring instead of benzo[d]thiazole; nitro group increases redox reactivity. The absence of an acrylamide-thiophene side chain limits direct structural analogy .

Comparative Analysis Table

Compound Class Core Structure Key Substituents Electronic Effects Potential Bioactivity Relevance
Target Compound Benzo[d]thiazole 3-(2-Methoxyethyl), 6-(methylsulfonyl), acrylamide-thiophene Polar (methylsulfonyl), π-π stacking (thiophene) Enhanced metabolic stability, target binding
Thiadiazole Derivatives (4g) Thiadiazole 3-Methylphenyl, dimethylamino-acryloyl Basic (dimethylamino) Cytotoxicity (reported)
Benzodioxole-Benzothiazole Benzo[d]thiazole 6-Methyl, acrylamide-benzodioxole Electron-rich (benzodioxole) DNA intercalation (hypothesized)
Thiophene-Carboxamide (6) Thiophene Dimethylaniline, benzoyl Electron-donating (dimethylaniline) Unknown

Implications for Drug Design

  • Selectivity : The target compound’s methylsulfonyl and thiophene groups may improve selectivity for sulfur-binding enzyme pockets compared to methyl or benzodioxole-containing analogs.
  • Solubility: The 2-methoxyethyl group likely enhances aqueous solubility relative to non-polar substituents in comparators .

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